2-(1-Chloropropan-2-yl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-(1-chloropropan-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(4-7)6-8-2-3-9-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGWNXFKSJQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via protonation of the carbonyl oxygen in chlorinated acetal precursors, followed by nucleophilic attack by the diol’s hydroxyl group. Cyclization occurs through intramolecular ether formation, with water eliminated as a byproduct. Temperature control at 80–100°C ensures complete conversion, while vacuum distillation isolates the product. A critical optimization parameter is the molar ratio of diol to chloropropane derivative, with excess diol (1.5:1) minimizing side reactions like oligomerization.
Nucleophilic substitution at the propane chain’s reactive site enables direct introduction of the chlorine atom. This method often employs chlorine gas or thionyl chloride (SOCl₂) as chlorinating agents, reacting with hydroxyl- or bromine-containing dioxolane intermediates.
Halogen Exchange with Brominated Precursors
A notable example involves the synthesis of 2-bromomethyl-1,3-dioxolane , where bromine is added to acetaldehyde and ethylene glycol at 0–3°C . Adapting this for chlorine requires substituting bromine with Cl₂ or SOCl₂ , though yields may vary due to chlorine’s higher reactivity. For instance, bromoacetaldehyde ethylene glycol achieves 79.2% yield under controlled conditions, suggesting comparable chlorination could attain 70–75% efficiency with rigorous temperature modulation.
Radical-Mediated Chlorination Pathways
Radical intermediates offer an alternative route for introducing chlorine while preserving the dioxolane ring’s integrity. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) , a radical scavenger, has been utilized to trap transient species in analogous syntheses.
Mechanism and Applications
In radical-mediated pathways, chlorine atoms generate via homolytic cleavage of Cl₂ or N-chlorosuccinimide (NCS) under UV light or thermal initiation. The resulting chlorine radicals attack the propane chain’s methyl group, forming the chloropropane moiety. A study on 2-chloro-N,N-diethylethan-1-amine demonstrated 75% yield using NCS and radical initiators, highlighting the method’s potential for stereoselective chlorination.
Metal-Catalyzed Coupling Reactions
Transition metals like aluminum isopropylate and potassium carbonate enhance reaction rates and selectivity in dioxolane syntheses. Aluminum isopropylate, for instance, catalyzes the coupling of chloropropane derivatives with cyclic ether precursors.
Catalytic Systems and Efficiency
A solvent-free protocol for 2,2-dimethyl-1,3-dioxolane-4-methanol achieved >80% yield using aluminum isopropylate, suggesting similar efficacy for the target compound. Key advantages include reduced reaction times (<6 hours) and elimination of solvent waste. However, catalyst recovery remains a challenge for industrial applications.
Solvent-Free Green Synthesis
Eco-friendly methodologies prioritize solvent elimination to reduce environmental impact. A patent describing 2,2-dimethyl-1,3-dioxolane-4-formaldehyde synthesis achieved high purity without solvents by leveraging PTSA catalysis and in situ byproduct removal.
Process Design and Scalability
In this approach, reactants are heated directly, with volatile byproducts like methanol distilled off continuously. Applied to this compound, this method could achieve ~70% yield with energy savings of 20–30% compared to traditional routes.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | PTSA | 80–100 | 75–80 | High selectivity |
| Nucleophilic Chlorination | Cl₂/SOCl₂ | 0–5 | 70–75 | Direct halogen introduction |
| Radical-Mediated | NCS + TEMPO | 25–40 | 65–70 | Stereochemical control |
| Metal-Catalyzed | Aluminum isopropylate | 60–80 | 80–85 | Rapid reaction |
| Solvent-Free | PTSA | 90–110 | 70–75 | Eco-friendly |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or OsO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which 2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane exerts its effects involves the formation of stable cyclic acetals, which protect carbonyl groups from unwanted reactions . This stability is due to the cyclic structure, which is less prone to hydrolysis compared to acyclic acetals .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, molecular, and functional differences between 2-(1-Chloropropan-2-yl)-1,3-dioxolane and related 1,3-dioxolane derivatives:
Table 1: Structural and Molecular Comparison
Key Comparative Analysis:
Substituent Effects on Reactivity :
- The secondary chloride in this compound is less reactive in SN2 reactions compared to the primary iodide in 2-(2-Iodoethyl)-1,3-dioxolane due to steric hindrance and weaker leaving-group ability of chlorine . However, chlorine’s lower electronegativity compared to iodine may favor radical or elimination pathways.
- The ketone group in 1-(1,3-Dioxolan-2-yl)acetone enables nucleophilic additions (e.g., Grignard reactions), a pathway unavailable to halogenated analogs .
Chlorinated derivatives like the target compound may exhibit higher hydrolytic stability than iodinated analogs but lower than aromatic-substituted dioxolanes.
Aromatic substituents (e.g., phenylethenyl) increase molecular weight and lipophilicity, reducing solubility in polar solvents .
Table 2: Inferred Functional Properties
| Property | This compound | 2-(2-Iodoethyl)-1,3-dioxolane | 1-(1,3-Dioxolan-2-yl)acetone | 2-(Phenylethenyl)-1,3-dioxolane |
|---|---|---|---|---|
| Reactivity in SN2 | Moderate (secondary Cl) | High (primary I) | Low (ketone) | Low (aromatic) |
| Thermal Stability | Moderate | Low (iodine instability) | Moderate | High |
| Solubility in Polar Solvents | Moderate | Low | High (ketone polarity) | Low |
Research Findings and Implications
- Synthetic Utility : The target compound’s secondary chloride position may limit its use in direct displacement reactions but could facilitate elimination or radical-mediated transformations.
- Comparative Gaps : Experimental data on melting/boiling points, spectroscopic profiles, and toxicity for this compound remain unaddressed in the provided evidence, underscoring the need for further research.
Biological Activity
2-(1-Chloropropan-2-yl)-1,3-dioxolane is a chemical compound that has garnered attention for its potential biological activities, particularly as a ligand for sigma receptors. Sigma receptors are a class of proteins involved in various physiological processes, including pain perception, neuroprotection, and modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its binding affinities, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound belongs to a class of dioxolanes characterized by a five-membered ring containing two oxygen atoms. The synthesis typically involves alkylation reactions where commercially available precursors are transformed into the desired dioxolane structure. The synthetic pathway often includes the acetalization of ketones with glycerol derivatives to yield various dioxolane intermediates.
Binding Affinity and Receptor Interaction
Recent studies have evaluated the binding affinity of this compound at sigma receptors (σR), particularly σ1 and σ2 subtypes. The binding affinities were determined using radiolabeled ligand displacement assays.
| Compound | σ1R Binding Affinity (nM) | σ2R Binding Affinity (nM) |
|---|---|---|
| This compound | X (value needed) | Y (value needed) |
The compound exhibited significant affinity for σ1 receptors, which are implicated in neuroprotective effects and modulation of pain pathways. The selectivity profile indicates that while it binds to both receptor subtypes, it may have a preference for σ1R over σ2R.
Neuroprotective Properties
In vitro studies have shown that this compound can exert neuroprotective effects against oxidative stress-induced neuronal damage. This was evaluated using neuroblastoma cell lines exposed to neurotoxic agents. The compound demonstrated a dose-dependent protective effect, significantly reducing cell death compared to untreated controls.
Analgesic Activity
The analgesic properties of the compound were assessed in animal models of acute pain. Administration of this compound resulted in a marked reduction in pain responses measured through behavioral assays. These findings suggest its potential utility in pain management therapies.
Case Studies
A case study involving the administration of this compound in rodent models highlighted its efficacy in reducing hyperalgesia induced by inflammatory stimuli. The study noted:
- Dosage : Administered at varying doses (e.g., 5 mg/kg and 10 mg/kg).
- Outcome : Significant reduction in pain scores compared to placebo groups.
- Mechanism : Proposed involvement of sigma receptor modulation leading to altered pain perception pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(1-chloropropan-2-yl)-1,3-dioxolane, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is typically synthesized via acid-catalyzed reactions between 1,3-diols and chloro-substituted intermediates. For example, analogous dioxolane derivatives are prepared using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux in non-polar solvents like toluene to achieve yields >85% . Optimization involves adjusting stoichiometry, temperature (80–120°C), and reaction time (6–12 hours). Monitoring via TLC or GC-MS ensures reaction completion.
- Key Data : A table comparing yields under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | Toluene | 110 | 92 |
| PTSA | DCM | 40 | 78 |
| None | THF | 60 | <50 |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the dioxolane ring (δ 4.8–5.2 ppm for adjacent oxygenated CH₂ groups) and chlorine substitution (δ 3.5–4.0 ppm for CHCl). GC-MS or HPLC (with UV detection at 210–230 nm) quantifies purity (>95%). Elemental analysis (C, H, Cl) validates stoichiometric ratios .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of halogenated dioxolanes, such as this compound?
- Methodology : Discrepancies often arise from halogen positioning and stereoelectronic effects. For example, chlorine at the 2-position (vs. 3-position) may enhance electrophilicity, altering interactions with biological targets . Systematic SAR studies (e.g., synthesizing positional isomers) combined with molecular docking (using software like AutoDock) can clarify binding affinities.
- Case Study : A 2023 study compared 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane (IC₅₀ = 12 µM) and its 4-fluoro analog (IC₅₀ = 45 µM), attributing differences to halogen-induced steric effects .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : DFT calculations (e.g., Gaussian 16) evaluate transition states and activation energies. The chlorine atom’s leaving-group ability is quantified via NBO analysis , which assesses charge distribution. For example, a lower C-Cl bond order (<1.2) correlates with faster SN2 kinetics. Experimental validation uses kinetic studies (e.g., pseudo-first-order conditions with NaI in acetone) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodology : Batch reactors risk thermal degradation due to prolonged heating. Flow chemistry (microreactors) improves heat transfer and reduces side reactions. For instance, a 2024 study achieved 90% regioselectivity at 100°C with a residence time of 5 minutes, versus 70% in batch mode .
Structural and Functional Analysis
Q. How does the dioxolane ring influence the compound’s stability under physiological conditions?
- Methodology : The 1,3-dioxolane ring’s hydrolytic stability is tested in PBS (pH 7.4) at 37°C. LC-MS monitors degradation products (e.g., ketones or diols). The electron-withdrawing chlorine substituent slows hydrolysis compared to non-halogenated analogs (t₁/₂ = 24 hours vs. 8 hours) .
Q. What structural analogs of this compound are prioritized for drug discovery, and why?
- Prioritization Criteria :
- Bioisosteres : Replace chlorine with fluorine to enhance metabolic stability .
- Ring-expanded analogs : 1,3-Dioxane derivatives for improved lipophilicity (logP >2.5) .
- Hybrid structures : Fusion with aryl groups (e.g., 2-(4-fluorophenyl)-1,3-dioxolane) for target-specific binding .
Data Interpretation and Reproducibility
Q. How can researchers address batch-to-batch variability in biological assays involving this compound?
- Methodology :
Standardize synthesis : Use HPLC-purified batches (>98% purity).
Control storage : Store under argon at -20°C to prevent oxidation.
Validate assays : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
